molecular formula C6H9N3O2 B12823776 methyl 2-((1H-imidazol-4-yl)amino)acetate

methyl 2-((1H-imidazol-4-yl)amino)acetate

Cat. No.: B12823776
M. Wt: 155.15 g/mol
InChI Key: WTBBZIJFBNXRQQ-UHFFFAOYSA-N
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Description

Methyl 2-((1H-imidazol-4-yl)amino)acetate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1H-imidazol-4-yl)amino)acetate typically involves the reaction of imidazole derivatives with appropriate esterifying agents. One common method is the reaction of 1H-imidazole-4-amine with methyl chloroacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1H-imidazol-4-yl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((1H-imidazol-4-yl)amino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-((1H-imidazol-4-yl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((1H-imidazol-4-yl)amino)acetate is unique due to its specific ester functional group, which can be hydrolyzed to form the corresponding acid or alcohol. This versatility allows for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-(1H-imidazol-5-ylamino)acetate

InChI

InChI=1S/C6H9N3O2/c1-11-6(10)3-8-5-2-7-4-9-5/h2,4,8H,3H2,1H3,(H,7,9)

InChI Key

WTBBZIJFBNXRQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CN=CN1

Origin of Product

United States

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